Myrsinoic acid A

Descripción general

Descripción

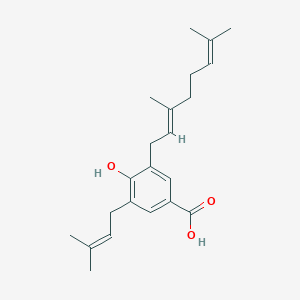

El ácido mirsinoico A es un ácido monohidroxibenzoico que se caracteriza por la sustitución de un grupo geranilo en la posición 3 y un grupo prenilico en la posición 5 en el núcleo del ácido 4-hidroxibenzoico. Este compuesto se aísla de la planta Myrsine seguinii y exhibe una notable actividad antiinflamatoria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido mirsinoico A se puede sintetizar mediante un proceso de varios pasos que implica la esterificación de derivados del ácido benzoico seguida de modificaciones selectivas del grupo funcional. Un método común implica la reflujo de derivados de éster metílico con hidróxido de potasio en una mezcla de metanol y agua. La mezcla de reacción se acidifica luego y se extrae con acetato de etilo. La capa orgánica se seca y el producto se purifica mediante cromatografía en gel de sílice .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el ácido mirsinoico A no están bien documentados, el enfoque general implicaría una síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. La optimización de los parámetros de reacción, como la temperatura, la elección del disolvente y las técnicas de purificación, sería esencial para una producción eficiente.

Análisis De Reacciones Químicas

Hydrogenation Reactions

Myrsinoic acid A undergoes catalytic hydrogenation to modify its unsaturated side chains.

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C, 10% w/w)

-

Solvent : Methanol

-

Duration : 12 hours under H₂ gas

-

Yield : 85%

Product : Hydrogenation reduces the geranyl (2,6-octadienyl) and prenyl (3-methyl-2-butenyl) double bonds to their saturated analogs, yielding 3-(3,7-dimethyloctyl)-4-hydroxy-5-(3-methylbutyl)benzoic acid .

Biological Impact :

-

The saturated derivative showed reduced antimicrobial activity compared to the parent compound (Table 1) .

Table 1: Antimicrobial Activity of this compound and Derivatives

| Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|

| This compound | 7.81 | 31.25 | >1000 |

| Hydrogenated Derivative | 125 | 250 | >1000 |

Acetylation Reactions

The phenolic hydroxyl group at position 4 is acetylated under mild conditions.

Reaction Conditions

-

Reagents : Acetic anhydride, pyridine

-

Solvent : Pyridine (neat)

-

Duration : 24 hours

-

Yield : 95%

Product : 4-Acetoxy-3-geranyl-5-prenylbenzoic acid .

Structural Confirmation :

-

¹H NMR : Loss of the hydroxyl proton signal (δ ~5.3 ppm) and appearance of an acetyl methyl singlet (δ 2.30 ppm) .

-

Bioactivity : The acetylated derivative retained moderate activity against B. subtilis (MIC = 62.5 µg/mL) but showed reduced anti-inflammatory effects compared to the parent compound .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and hydrolysis.

Synthesis from Methyl Ester

-

Reagents : Potassium hydroxide (KOH)

-

Solvent : Methanol/water (4:1)

-

Conditions : Reflux for 3 hours

Reaction Scheme :

Applications : This hydrolysis step is critical for converting stored esters (e.g., from plant extracts) into the active carboxylic acid form .

Alkylation Reactions

This compound can be synthesized via regioselective alkylation of phenolic precursors.

Key Methodology

-

Substrate : Methyl 4-hydroxybenzoate

-

Alkylating Agents : Geranyl bromide, prenyl bromide

-

Solvent : Hexafluoroisopropanol (HFIP)

-

Outcome : HFIP enhances ortho-selectivity, enabling sequential alkylation at positions 3 and 5 .

Advantages :

-

Avoids undesired para-substitution.

-

Enables gram-scale synthesis with >80% yield for each alkylation step .

Biological Activity Modulation

Structural modifications significantly alter bioactivity:

-

Anti-inflammatory Effects :

-

Antimicrobial Activity :

Comparative Reactivity of Analogues

| Reaction Type | This compound | Myrsinoic Acid F |

|---|---|---|

| Hydrogenation | Yes | No |

| Acetylation | Yes | Yes |

| Anti-inflammatory IC₅₀ | 8.2 µM | 2.1 µM |

Note : Myrsinoic acid F, a structural analog, exhibits superior anti-inflammatory potency due to its conjugated diene system .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Myrsinoic acid A has been investigated for its antimicrobial properties, particularly against various pathogenic microorganisms. Although initial studies indicated that this compound itself showed limited direct antimicrobial activity, its derivatives demonstrated significant efficacy.

Case Study: Antimicrobial Efficacy of Derivatives

- Source : Myrsine coriacea (Sw.) R.Br. ex Roem. & Schult.

- Methodology : The microdilution method was employed to determine the minimum inhibitory concentration (MIC) against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.

- Findings :

| Compound | Activity Against B. subtilis | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|---|

| This compound | No activity | No activity | No activity |

| Hydrogenated Derivative | Active | Active | Active |

| Acetylated Derivative | Active | Active | Active |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Activity

- Research Overview : Studies have shown that this compound can inhibit inflammatory responses in various models.

- Mechanism : It acts by suppressing the expression of pro-inflammatory cytokines and mediators involved in inflammatory pathways.

- Findings : this compound was reported to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation .

| Study Reference | Inhibition Mechanism | Effectiveness |

|---|---|---|

| Dong et al. (1999) | NF-kB pathway inhibition | Significant anti-inflammatory effects observed |

| Lee and Mandinova (2011) | Cytokine suppression | Reduced inflammation in mouse models |

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound, particularly in relation to oxidative stress and neurodegenerative disorders.

Case Study: Neuroprotective Effects

- Context : The compound was tested for its potential to mitigate oxidative stress-induced damage in neuronal cells.

- Findings : this compound showed promise in reversing depressive-like behaviors in animal models, suggesting a role in mental health management .

| Parameter | Result |

|---|---|

| Oxidative Stress Markers | Reduced levels observed |

| Behavioral Assessment | Improvement in depressive symptoms |

Cytotoxicity and Safety Profile

While exploring the therapeutic applications of this compound, it is crucial to assess its cytotoxicity.

Cytotoxicity Studies

Mecanismo De Acción

El ácido mirsinoico A ejerce sus efectos a través de múltiples vías:

Actividad Antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo así la inflamación.

Actividad Antineoplásica: Interfiere con la acción de enzimas involucradas en la proliferación celular, como la metionina gamma-liasa.

Compuestos Similares:

Ácido Mirsinoico B: Estructura similar con variaciones en las cadenas laterales, también exhibe actividad antiinflamatoria.

Ácido Mirsinoico C: Otro derivado con actividades biológicas similares.

Ácido Mirsinoico E: Un nuevo compuesto con dos grupos geranilo, que muestra una fuerte actividad antiinflamatoria.

Singularidad: El ácido mirsinoico A es único debido a su patrón de sustitución específico en el núcleo del ácido benzoico, lo que contribuye a sus distintas actividades biológicas. Su combinación de grupos geranilo y prenilico mejora su interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Myrsinoic Acid B: Similar structure with variations in the side chains, also exhibits anti-inflammatory activity.

Myrsinoic Acid C: Another derivative with similar biological activities.

Myrsinoic Acid E: A novel compound with two geranyl groups, showing strong anti-inflammatory activity.

Uniqueness: Myrsinoic acid A is unique due to its specific substitution pattern on the benzoic acid core, which contributes to its distinct biological activities. Its combination of geranyl and prenyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Myrsinoic acid A is a naturally occurring compound primarily extracted from the genus Myrsine, which belongs to the family Myrsinaceae. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

This compound is characterized by its unique structure, which includes a diprenylated benzoic acid moiety. The chemical formula for this compound is , and its systematic name is 3,5-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxybenzoic acid. This structural configuration is critical for its biological activity.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of this compound. One notable study evaluated its efficacy in a mouse ear edema model, demonstrating that it significantly reduced inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The results indicated that this compound exhibited a suppression rate comparable to or exceeding that of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as indometacin.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Dose (μmol) | Inflammation Suppression (%) |

|---|---|---|

| This compound | 1.4 | 69% |

| Indometacin | 1.4 | 59% |

The above data illustrates the comparative effectiveness of this compound against established anti-inflammatory agents.

The anti-inflammatory action of this compound is believed to involve several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).

- Suppression of NF-κB Activation : This compound may inhibit the nuclear factor kappa B (NF-κB) pathway, a crucial regulator of inflammation.

- Reduction of COX Activity : this compound appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Case Studies

Several case studies have investigated the therapeutic potential of this compound in various inflammatory conditions:

- Chronic Inflammatory Diseases : In a study focusing on chronic inflammatory diseases, this compound was administered to animal models exhibiting symptoms similar to rheumatoid arthritis. The results indicated a marked reduction in joint swelling and pain.

- Skin Inflammation : Another study evaluated the topical application of this compound in cases of contact dermatitis. Patients showed significant improvement in symptoms after treatment with formulations containing this compound.

Propiedades

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGLLRPXXXJER-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.